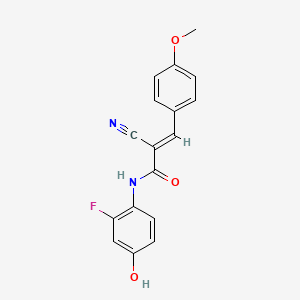

(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Description

(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a cyano group at the α-position and substituted aromatic rings at the β- and amide positions. The (2E)-stereochemistry is critical for its electronic and steric properties, influencing reactivity and intermolecular interactions. The compound features:

- 4-Methoxyphenyl group: An electron-donating substituent that enhances resonance stabilization of the acrylamide core.

- Cyanogroup: Enhanges electrophilicity of the α,β-unsaturated system, facilitating nucleophilic addition or Michael acceptor activity .

Properties

IUPAC Name |

(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c1-23-14-5-2-11(3-6-14)8-12(10-19)17(22)20-16-7-4-13(21)9-15(16)18/h2-9,21H,1H3,(H,20,22)/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSREGURKQGSOV-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method involves the condensation of 2-fluoro-4-hydroxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the fluoro and methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the aromatic rings or the acrylamide core. Below is a detailed comparison based on synthesis, physical properties, and substituent effects:

Table 1: Structural and Functional Comparison

Substituent Effects

Electron-Donating Groups (e.g., 4-MeO) :

- Enhance resonance stabilization of the acrylamide core, increasing thermal stability .

- Lower melting points compared to electron-withdrawing substituents (e.g., 30a: 296–298°C vs. 2d: 149–151°C) .

4-Fluorophenyl (0725-0054): Reduces electron density, increasing electrophilicity of the acrylamide core .

Bulkier Substituents (e.g., Morpholin-4-yl, Naphthyl) :

- Decrease synthetic yields (e.g., 30a: 69.96% vs. ACR-2: 84.5%) due to steric hindrance .

- Enhance biological activity via hydrophobic interactions (e.g., 30a’s telomerase inhibition) .

Key Research Findings

- Corrosion Inhibition: ACR-2, a non-fluorinated analog, shows 84.5% inhibition efficiency on copper, attributed to adsorption via Langmuir isotherm and mixed-type inhibition .

- Biological Activity: Morpholin-4-yl-substituted analogs (e.g., 30a) exhibit telomerase inhibition, suggesting the target compound’s fluorophenol group may enhance binding to enzymes like HSA .

- Thermal Stability : Electron-rich 4-MeO groups lower melting points compared to electron-deficient analogs (e.g., 2d: 149°C vs. 30a: 296°C) .

Biological Activity

(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide, a compound with significant potential in medicinal chemistry, has gained attention due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C18H16F N3O3

- Molecular Weight : 329.34 g/mol

The presence of the cyano group, fluorine atom, and methoxy phenyl moiety suggests potential interactions with biological targets that may lead to therapeutic effects.

Mechanisms of Biological Activity

-

Anticancer Properties

- Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

- A study demonstrated that the compound inhibited cell proliferation in breast cancer cells by inducing G1 phase arrest and promoting apoptosis through caspase activation .

-

Antimicrobial Activity

- Preliminary evaluations have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- In vitro studies reported a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against selected bacterial strains .

- Anti-inflammatory Effects

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed:

- Cell Viability : Reduced by 50% at a concentration of 20 µM after 48 hours.

- Apoptosis Induction : Increased expression of cleaved caspase-3 and PARP, indicating apoptosis.

Case Study 2: Antimicrobial Activity

In a comparative study against common pathogens:

- Staphylococcus aureus : MIC = 20 µg/mL

- Escherichia coli : MIC = 25 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.